

Navigating the Landscape of Piperazine Analogs: A Technical Guide to Piperazin-2-one

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Compound of Interest

Compound Name: *Piperazine-2-thione*

Cat. No.: *B12107080*

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An important clarification regarding the subject of this guide: Initial searches for "**piperazine-2-thione**" did not yield substantive results, suggesting it is not a widely studied or commercially available compound. This technical guide will therefore focus on the closely related and well-documented analog, piperazin-2-one. It is plausible that "**piperazine-2-thione**" may be a less common name or a potential misnomer for the more prevalent oxygen-containing counterpart, piperazin-2-one. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in this core structure.

Piperazin-2-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.^[1] Its unique structure, featuring a piperazine ring with a carbonyl group, makes it a versatile building block in medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of piperazin-2-one are summarized in the table below, providing a clear reference for laboratory use.

Property	Value	Reference
CAS Number	5625-67-2	[1] [2] [3] [4] [5]
Molecular Formula	C4H8N2O	[1] [2] [4] [5]
Molecular Weight	100.12 g/mol	[1] [4] [6]
Appearance	White to tan crystalline powder	[4] [7]
Melting Point	136-140 °C	[4]
Boiling Point	164°C / 5 mmHg	[4]
Synonyms	2-Oxopiperazine, Piperazinone, 2-Piperazone	[3] [4] [6]
Solubility	Soluble in Chloroform	[4]

Commercial Availability and Suppliers

Piperazin-2-one is available from several chemical suppliers, facilitating its use in research and development. The following table provides a non-exhaustive list of vendors and their corresponding product information.

Supplier	Product Name	Purity	Catalog Number
MedChemExpress	Piperazin-2-one	---	HY-W015303
ChemScene	Piperazin-2-one	≥97%	CS-B0039
Biosynth	Piperazin-2-one	---	FP09657
Sigma-Aldrich	2-Oxopiperazine	97%	641065
TCI Chemical	2-Piperazinone	>98.0% (GC)	P1867
Hangzhou Longshine Bio-Tech	Piperazin-2-one	99% min	---
Bouling Chemical Co., Ltd.	Piperazin-2-One	---	---

Experimental Protocols: Synthesis of Piperazin-2-one

Several synthetic routes to piperazin-2-one have been reported. Below are detailed methodologies for two common approaches.

Method 1: Cyclization of Ethylenediamine with an Acetate Ester

This method involves a two-step, one-pot synthesis starting from ethylenediamine and an appropriate acetate ester, such as ethyl chloroacetate.[\[4\]](#)[\[8\]](#)

Step 1: Substitution

- Dissolve ethyl chloroacetate (4.9 g, 40 mmol) in 40 mL of anhydrous ethanol.
- Slowly add the solution dropwise to 100 mL of ethylenediamine (24 g, 400 mmol) over a period of 3.5 hours at room temperature.
- Allow the reaction mixture to stand for an additional 2 hours after the addition is complete.

Step 2: Cyclization

- To the reaction mixture, add sodium ethoxide (15 mL, 40 mmol, 21% w/w solution in denatured ethanol).
- The precipitated sodium chloride is removed by filtration.
- The solvent is then evaporated under reduced pressure.
- To the resulting oil, add 40 mL of DMF and stir at room temperature for 24 hours.
- Heat the mixture to 60-70°C while passing a stream of nitrogen gas through it to remove any volatile components.
- The resulting solid can be purified by silica gel column chromatography to yield the final product.[\[4\]](#)

Method 2: Cascade Double Nucleophilic Substitution

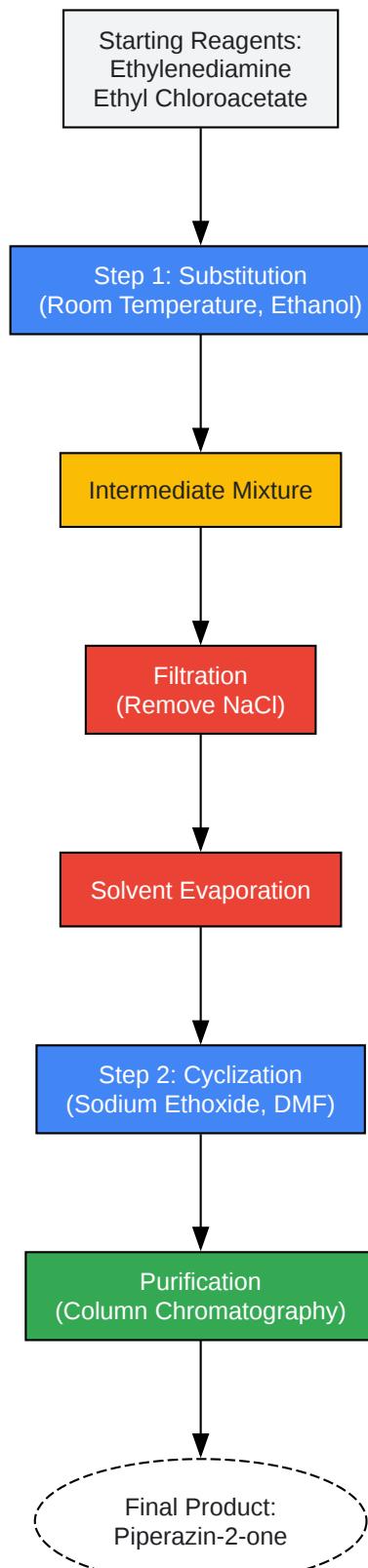
A more advanced method involves a metal-promoted cascade reaction that forms three bonds in a single pot.^[9]

General Procedure:

- In a reaction vessel, combine chloro allenylamide (0.1 mmol), an aryl iodide (0.12 mmol), a primary amine (0.3 mmol), silver nitrate (AgNO₃, 0.05 mmol), and cesium carbonate (Cs₂CO₃, 0.3 mmol).
- Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01 mmol) as the catalyst.
- Add 5 mL of acetonitrile (CH₃CN) as the solvent.
- Heat the reaction mixture to 85–90 °C for 16 hours.
- After the reaction is complete, the product can be isolated and purified using standard techniques such as flash chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of piperazin-2-one via the cyclization of ethylenediamine and an acetate ester.

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